7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate
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Overview
Description
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol core, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzoxathiol ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound with methylbenzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
- 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE
Uniqueness
7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate |
InChI |
InChI=1S/C22H16O5S/c1-13-6-3-4-9-17(13)21(23)26-16-11-18(14-7-5-8-15(10-14)25-2)20-19(12-16)28-22(24)27-20/h3-12H,1-2H3 |
InChI Key |
ZYQORSAMZXZHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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